(S)-N-Methylpiperidin-3-amine hydrochloride

Description

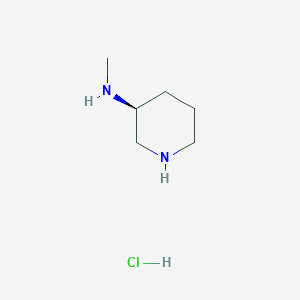

(S)-N-Methylpiperidin-3-amine hydrochloride (CAS 1624260-75-8) is a chiral piperidine derivative with a molecular formula of C₆H₁₅ClN₂ and a molecular weight of 150.65 g/mol . It is characterized by an (S)-configured stereocenter at the third carbon of the piperidine ring, where a methylamine group is attached. This compound is supplied with a purity of ≥98% and is stored under dry, sealed conditions to maintain stability . Its stereospecificity makes it valuable in pharmaceutical research, particularly in drug discovery programs targeting receptors sensitive to enantiomeric differences.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-7-6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJYJSOAGMETHE-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624260-75-8 | |

| Record name | 3-Piperidinamine, N-methyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624260-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Methylpiperidin-3-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate piperidine derivative.

Methylation: The piperidine derivative undergoes methylation using methyl iodide or a similar methylating agent under basic conditions.

Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Continuous Methylation: The methylation step is carried out in a continuous flow reactor to maintain optimal reaction conditions.

Automated Resolution: Automated systems are used for the chiral resolution step to ensure high enantiomeric purity.

Salt Formation: The hydrochloride salt formation is performed in large reactors with precise control over temperature and pH.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methylpiperidin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-N-Methylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N-Methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It primarily targets neurotransmitter receptors in the central nervous system.

Pathways Involved: The compound modulates the activity of neurotransmitters by binding to their receptors, thereby influencing signal transduction pathways.

Comparison with Similar Compounds

Physicochemical and Pharmacological Data

Solubility and Stability

- Hydrochloride vs. Dihydrochloride Salts: Dihydrochloride salts generally exhibit higher solubility in polar solvents, while monohydrochlorides are preferred for controlled-release formulations .

- Storage Conditions : The target compound requires dry, sealed storage, whereas dihydrochloride analogs may tolerate broader temperature ranges due to salt stability .

Pharmacological Relevance

- (S)-Enantiomer Specificity: The (S)-configuration is often critical for binding to G-protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases .

- Heterocyclic Modifications : Chloropyrimidinyl or pyridinyl groups (e.g., CAS 1282821-62-8) are common in kinase inhibitors, leveraging π-π stacking interactions .

Biological Activity

(S)-N-Methylpiperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological targets, therapeutic applications, and relevant research findings.

Molecular Formula: C₇H₁₅ClN₂

Molecular Weight: 162.67 g/mol

Structure:

The compound features a piperidine ring with a methyl group attached to the nitrogen atom at the 3-position. This structural configuration is crucial for its biological activity.

This compound interacts with various biological targets, including neurotransmitter receptors and enzymes. Its mechanism of action typically involves modulation of these targets, influencing cellular signaling pathways and physiological responses. For instance, it may act as an inhibitor or modulator of specific enzymes related to neurotransmission, potentially impacting conditions such as depression or anxiety.

1. Neuropharmacological Effects

Research indicates that this compound has potential neuropharmacological effects. It has been studied for its ability to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction suggests possible applications in treating neurological and psychiatric disorders.

2. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties, inhibiting the growth of certain bacteria and fungi. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of cellular processes in pathogens.

3. Antitumor Effects

There is emerging evidence suggesting that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, indicating its potential as a lead compound in cancer therapy development.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Applications

A study published in Journal of Medicinal Chemistry explored the neuropharmacological properties of this compound. The researchers found that the compound exhibited significant binding affinity for serotonin receptors, leading to increased serotonin levels in neuronal cultures. This effect was associated with enhanced neurogenesis, suggesting therapeutic potential for mood disorders .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (S)-N-Methylpiperidin-3-amine hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodology : Synthesis typically involves reductive amination or alkylation of piperidin-3-amine derivatives. Key steps include chiral resolution (e.g., using tartaric acid derivatives) to isolate the (S)-enantiomer. Reaction conditions (temperature, pH, solvent polarity) critically impact stereoselectivity. For example, low temperatures (<0°C) during chiral salt formation may reduce racemization .

- Data Contradictions : Some protocols report high yields (>80%) with sodium borohydride reduction, while others prefer catalytic hydrogenation (Pd/C) for scalability. Conflicting enantiopurity values (e.g., 95% vs. 99% ee) may arise from analytical method sensitivity (HPLC vs. chiral SFC) .

Q. How can researchers characterize the molecular structure and confirm the stereochemistry of this compound?

- Analytical Techniques :

- X-ray crystallography provides definitive stereochemical confirmation but requires high-purity crystals.

- NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and polarimetry (specific rotation vs. literature values) are complementary for stereochemical validation.

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers using hexane:isopropanol gradients .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Stability Data : The compound is hygroscopic and prone to oxidation. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C.

- Storage Recommendations : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to light or humidity to prevent hydrochloride salt dissociation .

Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?

- Screening Approaches :

- Receptor Binding Assays : Radioligand displacement studies (e.g., for σ or adrenergic receptors) using tritiated ligands.

- Enzyme Inhibition : Kinetic assays (e.g., MAO-A/B inhibition) with fluorogenic substrates.

- Cellular Viability : MTT assays in neuronal or cancer cell lines to assess cytotoxicity or neuroprotective effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different studies?

- Root Causes : Variability may stem from differences in assay buffers (e.g., Tris vs. HEPES affecting pH), protein source (recombinant vs. native receptors), or ligand purity.

- Resolution Strategy :

- Standardize assay conditions (pH 7.4, 25°C) and validate compound purity via LC-MS.

- Use orthogonal techniques (e.g., SPR vs. ITC) to cross-validate binding constants .

Q. What strategies optimize enantiopurity during scale-up synthesis while minimizing cost?

- Advanced Methods :

- Chiral Pool Synthesis : Start from (S)-piperidin-3-amine precursors to bypass resolution steps.

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) for in-situ racemization of undesired enantiomers.

- DOE (Design of Experiments) : Optimize solvent ratios (e.g., ethanol/water) and stoichiometry via response surface modeling .

Q. How do solvation effects and counterion interactions influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity by stabilizing the transition state.

- Counterion (Cl⁻) participation in SN2 reactions can accelerate substitution via ion-pair dissociation.

- DFT calculations (e.g., Gaussian 16) model solvent-cage effects on activation energy .

Q. What advanced analytical methods quantify trace impurities (e.g., diastereomers or degradation products) in this compound?

- Techniques :

- LC-HRMS : Detect impurities at ppm levels using Q-TOF mass analyzers.

- 2D-NMR (HSQC, HMBC) identifies structural anomalies in degraded samples.

- Forced Degradation Studies : Expose to heat/light and profile degradation pathways via kinetic modeling .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?

- In Silico Tools :

- Molecular Dynamics (MD) : Simulate BBB penetration using lipid bilayer models (e.g., CHARMM-GUI).

- QSAR Models : Corrogate logP and polar surface area (PSA) with experimental permeability data.

- ADMET Predictors : Software like Schrödinger’s ADMET Predictor estimates bioavailability and clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.